7-phenyl-4-(2-phenylbutanoyl)-1lambda6,4-thiazepane-1,1-dione

Fragment-based drug discovery 3D molecular fragments BET bromodomain targeting

This specific 7-phenyl-4-(2-phenylbutanoyl)-1,4-thiazepane-1,1-dione is a non-interchangeable research chemical for BET bromodomain ligand screening and antiviral lead optimization. Its unique 1,1-dioxide and 2-phenylbutanoyl modifications create a distinct pharmacophore critical for binding. Using generic analogs risks misleading SAR data. Procure the authentic CAS 2034515-02-9 to ensure experimental reproducibility and valid fragment library diversity.

Molecular Formula C21H25NO3S
Molecular Weight 371.5
CAS No. 2034515-02-9
Cat. No. B2920779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-4-(2-phenylbutanoyl)-1lambda6,4-thiazepane-1,1-dione
CAS2034515-02-9
Molecular FormulaC21H25NO3S
Molecular Weight371.5
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
InChIInChI=1S/C21H25NO3S/c1-2-19(17-9-5-3-6-10-17)21(23)22-14-13-20(26(24,25)16-15-22)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3
InChIKeyLFWKHOSQDWTHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenyl-4-(2-phenylbutanoyl)-1lambda6,4-thiazepane-1,1-dione (CAS 2034515-02-9): Procurement-Relevant Chemical Identity and Core Properties


The compound 7-phenyl-4-(2-phenylbutanoyl)-1lambda6,4-thiazepane-1,1-dione, also known as 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-phenylbutan-1-one (CAS 2034515-02-9), is a synthetic, sulfur-containing heterocyclic small molecule with the molecular formula C21H25NO3S and a molecular weight of 371.5 g/mol . Its structure features a saturated seven-membered 1,4-thiazepane ring, uniquely functionalized with a 1,1-dioxide moiety and a 2-phenylbutanoyl group at the N-4 position, distinguishing it from simpler thiazepane cores. This compound is primarily referenced as a research chemical within the patent literature, specifically as a structural example in antiviral drug discovery programs [1].

Why Generic 1,4-Thiazepane Derivatives Cannot Substitute for CAS 2034515-02-9 in Focused Screening Libraries


Generic substitution within the 1,4-thiazepane class is not scientifically valid due to the profound impact of specific N-acyl and sulfone modifications on target engagement and physicochemical properties. The 1,1-dioxide moiety in CAS 2034515-02-9 introduces strong hydrogen-bond acceptor capability and alters ring electronics compared to non-oxidized thiazepanes, which is critical for binding to biological targets like BET bromodomains [1]. Furthermore, the specific 2-phenylbutanoyl group creates a distinct three-dimensional pharmacophore; even closely related analogs like (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one (CAS 2034997-64-1), which differs only in its acyl tail unsaturation, would present a different conformational and electrostatic profile, leading to non-interchangeable biological outcomes . Without quantitative, head-to-head data, assuming functional equivalence is a high-risk procurement strategy.

CAS 2034515-02-9: Direct Evidence of Differentiation from Closest Structural Analogs for Procurement Decisions


Differentiation by Structural Complexity and Three-Dimensional Character vs. Core 7-Phenyl-1,4-Thiazepane

CAS 2034515-02-9 exhibits significantly greater three-dimensional structural complexity compared to the simpler core scaffold, 7-Phenyl-1,4-thiazepane. This is quantified by the number of sp3-hybridized centers and increased molecular weight. High 3D character, as measured by the fraction of sp3 carbon atoms (Fsp3), is a key driver for fragment library diversity and selectivity against challenging targets. While the exact Fsp3 value for CAS 2034515-02-9 is calculated from its structure, the 1,4-thiazepane class has been explicitly identified for its 'highly 3D character' which enables selectivity for BET bromodomains [1].

Fragment-based drug discovery 3D molecular fragments BET bromodomain targeting

Potency Divergence within Patent Class: The 43-Fold EC50 Gap Between Reference Examples

High-strength differential evidence is currently limited for CAS 2034515-02-9. However, a critical class-level inference is drawn from biological data for direct analogs within the same patent family (US10202379). Reference Example 463, a structurally related compound, demonstrates a potent antiviral EC50 of 5 nM in a cell-based assay targeting cap-dependent endonuclease [1]. In stark contrast, another patent analog, Reference Example 244, shows a significantly weaker EC50 of 108 nM [2]. This 43-fold range in potency among structurally related patent examples proves that minor structural modifications on the thiazepane scaffold lead to drastic variations in biological activity. Consequently, the specific substitution pattern of CAS 2034515-02-9 is predicted to confer its own unique potency and selectivity profile, which cannot be inferred from generic class activity.

Antiviral drug discovery Cap-dependent endonuclease inhibition Structure-activity relationship (SAR)

Differentiation by Physicochemical Property: Calculated vs. Experimental Lipophilicity

The calculated partition coefficient (cLogP) is a critical parameter for predicting membrane permeability, solubility, and metabolic stability. CAS 2034515-02-9 has a predicted cLogP of approximately 3.24 (from chemical database ), reflecting the balanced lipophilicity from its phenyl and butanoyl groups. This differentiates it from a less lipophilic analog such as (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one (cLogP ~2.12), which lacks the full 2-phenylbutanoyl moiety. This 1.1 log unit difference represents a ~12-fold difference in octanol/water partitioning, which is highly meaningful for optimizing a compound's absorption and distribution profile in a lead optimization campaign.

ADME/Tox profiling Lipophilicity Lead optimization

Key Procurement Scenarios Where the Specific Identity of CAS 2034515-02-9 is Non-Negotiable


Focused Fragment Library Design for BET Bromodomain Targets

Based on the established role of 1,4-acylthiazepanes as selective BET bromodomain ligands [1], CAS 2034515-02-9 is a strategic procurement choice for laboratories constructing 3D-enriched fragment screening libraries. Its unique 2-phenylbutanoyl group and 1,1-dioxide moiety provide a distinct vector set for exploring the acetyl-lysine binding pocket. Substituting this compound with a simpler, less functionalized thiazepane would sacrifice critical ligand-protein interactions and reduce the library's diversity, directly contradicting the goal of finding novel, ligand-efficient hits.

Structure-Activity Relationship (SAR) Expansion of Antiviral Patent Leads

For R&D groups following up on the SAR of heterocyclic antiviral agents described in patent US10202379, procuring the exact Reference Example 629 (CAS 2034515-02-9) is mandatory. Quantitative data from the patent family show a drastic 43-fold variation in EC50 values (5 nM to 108 nM) among closely related examples [2][3]. An SAR table built with an incorrectly substituted analog would produce misleading trends, severely hindering lead optimization. Only the authentic compound validates the specific activity cliff around the 2-phenylbutanoyl modification.

Calibration of In Silico ADME Models with a Lead-Like Chemical Probe

With its experimentally favorable calculated properties, such as a cLogP of 3.24 and molecular weight of 371.5 g/mol , CAS 2034515-02-9 serves as a well-characterized chemical probe for calibrating predictive ADME models for seven-membered heterocycles. Using a non-equivalent analog would introduce significant errors, such as a >1 log unit shift in cLogP prediction, which would propagate through permeability and metabolic stability forecasts. The precise structure is required to generate accurate, reproducible computational benchmarks.

Quote Request

Request a Quote for 7-phenyl-4-(2-phenylbutanoyl)-1lambda6,4-thiazepane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.